molecular formula C11H14BrNO B8352961 2-Bromoacetyl-4-tert-butylpyridine

2-Bromoacetyl-4-tert-butylpyridine

Cat. No.: B8352961
M. Wt: 256.14 g/mol
InChI Key: QDLFOEIBPZIMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoacetyl-4-tert-butylpyridine is a pyridine derivative featuring a bromoacetyl group at the 2-position and a bulky tert-butyl substituent at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine atom acts as a reactive site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-1-(4-tert-butylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)8-4-5-13-9(6-8)10(14)7-12/h4-6H,7H2,1-3H3

InChI Key

QDLFOEIBPZIMMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromoacetyl-4-tert-butylpyridine with structurally related compounds, focusing on halogen substitution, steric effects, and electronic properties. Insights are drawn from analogous studies on halogen-dependent behavior in coordination complexes, such as those described in .

Halogen Substitution Effects

  • Bromoacetyl Group : The bromine atom in 2-bromoacetyl-4-tert-butylpyridine serves as a moderate leaving group due to its electronegativity and polarizability. This contrasts with chloroacetyl analogs (weaker leaving ability) and iodoacetyl derivatives (superior leaving groups but lower stability).
  • Electronic Influence: Bromine’s electron-withdrawing effect activates the acetyl group toward nucleophilic attack, a property exploited in alkylation or acylation reactions. Similar halogen-dependent electronic tuning is observed in ruthenium sensitizers, where ligand halogens (Cl⁻, Br⁻, I⁻) modulate redox potentials and light absorption .

Steric and Substituent Effects

  • tert-Butyl Group: The 4-tert-butyl substituent imposes steric hindrance, reducing aggregation and enhancing solubility in nonpolar solvents.
  • Alternative Substituents : Derivatives with electron-donating groups (e.g., 4-methoxy) may enhance pyridine’s basicity, while electron-withdrawing groups (e.g., 4-nitro) could further activate the bromoacetyl moiety.

Performance in Coordination Chemistry

For example, thiocyanato (SCN⁻) ligands in cis-di(thiocyanato)ruthenium(II) complexes outperform halide ligands (Cl⁻, Br⁻, I⁻) in charge-transfer efficiency due to superior π-backbonding and redox activity . Similarly, the bromoacetyl group’s balance of reactivity and stability may make it advantageous in designing metal-organic frameworks (MOFs) or catalysts compared to more labile iodo or inert chloro analogs.

Data Tables

Table 1: Comparison of Halogenated Pyridine Derivatives

Compound Halogen Substituent Reactivity (Leaving Group Ability) Stability Key Applications
2-Bromoacetyl-4-tert-butylpyridine Br 4-tert-butyl Moderate High Organic synthesis, ligands
2-Chloroacetyl-4-tert-butylpyridine Cl 4-tert-butyl Low Very high Stable intermediates
2-Iodoacetyl-4-tert-butylpyridine I 4-tert-butyl High Moderate Rapid alkylation reactions
2-Bromoacetylpyridine (no tert-butyl) Br None Moderate Moderate Catalysis, pharmaceuticals

Table 2: Halogen Effects in Coordination Complexes (Adapted from )

Ligand (X) Redox Potential (V vs. NHE) Absorption λ_max (nm) Charge-Transfer Efficiency
Cl⁻ +1.12 450 Low
Br⁻ +1.05 470 Moderate
SCN⁻ +0.92 530 High
I⁻ +0.98 490 Moderate

Research Findings and Implications

  • Reactivity vs. Stability : The bromoacetyl group strikes a balance between reactivity and stability, making it preferable for controlled synthetic applications. This mirrors findings in , where Br⁻ ligands offered intermediate efficiency compared to SCN⁻ or I⁻ .
  • Steric Design: The tert-butyl group’s steric protection may mitigate unwanted side reactions, akin to how nanocrystalline TiO₂ films in achieve high surface area without recombination losses .
  • Future Directions : Further studies could explore 2-bromoacetyl-4-tert-butylpyridine as a ligand in photovoltaic or catalytic systems, leveraging lessons from ruthenium sensitizer optimization.

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